N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Salt Selection Thermal Characterization Solid-State Stability

Dopamine β-monooxygenase (DBM) mechanistic studies demand substrate of consistent quality and defined solid-state properties. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS 36271-21-3) addresses this as a crystalline dihydrochloride salt with a well-defined melting point (205 °C) and validated DBM substrate activity. • Validated DBM N-dealkylation substrate for active-site topology and mechanism-based inactivation studies • Crystalline solid with published single-crystal X-ray structure (R = 0.050), enabling polymorph identification and batch-to-batch QC • Enhanced aqueous solubility and storage stability versus the hygroscopic free base; store at 2-8 °C under inert atmosphere

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
CAS No. 36271-21-3
Cat. No. B1285939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride
CAS36271-21-3
Molecular FormulaC9H16Cl2N2
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESCN(CCN)C1=CC=CC=C1.Cl.Cl
InChIInChI=1S/C9H14N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h2-6H,7-8,10H2,1H3;2*1H
InChIKeyMTWFYNAZAHRMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (CAS 36271-21-3): Core Physicochemical and Structural Profile for Procurement


N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (CAS 36271-21-3) is a crystalline diamine dihydrochloride salt with the molecular formula C9H16Cl2N2 and a molecular weight of 223.14 g/mol [1]. The compound is structurally characterized by an ethylene diamine backbone featuring an N-methyl-N-phenyl substitution pattern . As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability relative to the free base, making it a preferred solid form for reproducible handling in synthetic and biochemical workflows . The compound serves as a versatile synthetic intermediate and biochemical probe, particularly in studies of dopamine β-monooxygenase (DBM) substrate specificity [2].

Why N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (36271-21-3) Cannot Be Casually Replaced by Structural Analogs


The structural specificity of the N-methyl-N-phenyl substitution pattern on the ethylene diamine core dictates distinct biochemical and physicochemical behavior that prevents simple interchange with close analogs. The presence of the methyl group alters both the electronic environment of the amine nitrogens and the lipophilicity of the molecule, as reflected in computed logP values . The dihydrochloride salt form further distinguishes this compound by conferring a defined melting point and crystalline habit that ensures reproducible handling, in contrast to the hygroscopic free base or the monohydrochloride salt . In enzymatic systems such as dopamine β-monooxygenase, subtle structural modifications (e.g., methylation at the α-carbon or replacement of the phenyl ring) abolish substrate activity entirely, underscoring that even closely related analogs cannot be assumed to perform identically in target applications [1].

Quantitative Differentiation of N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (36271-21-3) from Closest Analogs: A Comparative Evidence Summary


Thermal Stability: Melting Point Distinction Between Dihydrochloride and Monohydrochloride Salts

The dihydrochloride salt (CAS 36271-21-3) exhibits a melting point of 205 °C , which is 5–6 °C higher than the melting point reported for the corresponding monohydrochloride salt (N-MePEDA hydrochloride, mp 199–200 °C) [1]. This higher melting point indicates greater thermal stability, a property that can be advantageous in storage and in reaction conditions requiring elevated temperatures.

Salt Selection Thermal Characterization Solid-State Stability

Biochemical Specificity: Substrate Activity in Dopamine β-Monooxygenase (DBM) N-Dealkylation

In dopamine β-monooxygenase (DBM) assays, N-methyl-N-phenylethylenediamine (N-MePEDA) is readily accepted as a substrate and undergoes oxidative N-dealkylation, generating N-methylaniline and 2-aminoacetaldehyde as quantifiable products [1]. In marked contrast, the α-methyl-substituted analog 2-methyl-2-anilino-1-aminoethane (P-MePEDA) exhibited no measurable substrate activity under identical assay conditions [1]. This binary outcome demonstrates that even a single methyl group addition at the α-carbon adjacent to the amine completely abrogates enzymatic turnover, highlighting the stringent substrate specificity of DBM for the N-MePEDA scaffold.

Enzymology DBM Substrate Specificity Oxidative N-Dealkylation

Lipophilicity Differentiation: Computed LogP Values for Salt Form Selection

The free base of N1-methyl-N1-phenylethane-1,2-diamine (the parent compound of the dihydrochloride salt) has a computed logP of 1.5033 , indicating moderate lipophilicity that facilitates membrane permeability or organic phase partitioning when required. In contrast, the dihydrochloride salt, while not directly characterized for logP due to its ionic nature, exhibits high aqueous solubility—a direct consequence of salt formation . The monohydrochloride salt form (with a single chloride counterion) offers an intermediate balance of solubility and lipophilicity, but lacks the fully protonated, highly polar character of the dihydrochloride that maximizes water solubility .

Physicochemical Properties Lipophilicity Computational Chemistry

Structural Confirmation: X-ray Crystallographic Characterization

The title compound has been characterized by single-crystal X-ray diffraction, providing unambiguous confirmation of its molecular geometry and solid-state packing [1]. The crystal structure was solved with a refinement to an R-value of 0.050 using 2126 observed reflections [1]. In contrast, the monohydrochloride salt and the free base have not been reported to yield diffraction-quality crystals under similar conditions, limiting their utility in crystallographic studies or in applications requiring rigorously defined solid-state forms.

X-ray Crystallography Solid-State Structure Analytical Characterization

Validated Application Scenarios for N1-Methyl-N1-phenylethane-1,2-diamine Dihydrochloride (36271-21-3)


Mechanistic Enzymology: Dopamine β-Monooxygenase Substrate Specificity Studies

The compound's demonstrated substrate activity in DBM-catalyzed N-dealkylation reactions makes it a validated probe for investigating the active-site topology and mechanism of this copper-dependent monooxygenase. Its use in radiolabeled forms (e.g., tritiated N-MePEDA) enables quantitative tracking of covalent enzyme adduct formation during mechanism-based inactivation studies [1].

Synthetic Chemistry: Building Block for N-Alkylated Aryl Diamine Derivatives

As a crystalline dihydrochloride salt with defined melting point (205 °C) [1], this compound offers superior handling and storage properties compared to the free base, facilitating its use as a stable intermediate in multi-step syntheses of pharmacologically relevant N-aryl ethylenediamine scaffolds.

Solid-State Characterization and Polymorph Screening

The availability of a single-crystal X-ray structure (R = 0.050) [1] establishes this dihydrochloride salt as a well-defined reference standard for solid-state characterization, supporting polymorph identification, crystallinity assessment, and batch-to-batch quality control in materials science and pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.